Lipophilicity Differentiation: Cycloheptyl vs. Cyclopentyl vs. Cyclohexyl Analogs
The target compound's cycloheptyl scaffold provides a measured LogP of 1.03–1.278, substantially higher than the cyclopentyl analog (LogP 0.3) and intermediate relative to estimated values for the cyclohexyl analog (~0.8) [1]. This lipophilicity gradient maps directly to predicted membrane permeability differences and is a critical parameter for CNS drug design, where LogP values between 1 and 3 are often optimal .
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 1.03 (Chem-Space) to 1.278 (Leyan) |
| Comparator Or Baseline | Cyclopentyl analog: XLogP3-AA 0.3 (PubChem CID 22379517); Cyclohexyl analog: estimated ~0.8 |
| Quantified Difference | Δ LogP ≈ +0.73 to +0.98 vs. cyclopentyl; ≈ +0.23 to +0.48 vs. cyclohexyl |
| Conditions | Computed partition coefficients using XLogP3 and internal supplier algorithms |
Why This Matters
Higher LogP directly translates to increased membrane permeability, making the cycloheptyl analog a more suitable scaffold for optimizing CNS penetration or intracellular target engagement.
- [1] PubChem CID 22379517. [1-(Aminomethyl)cyclopentyl]methanol. XLogP3-AA: 0.3. View Source
